2-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline
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Overview
Description
2-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a chlorine atom and a hexahydroazepino ring fused to a quinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloro-substituted aniline with a cyclic ketone, followed by cyclization using a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines .
Scientific Research Applications
2-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline
- 2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline
- 3-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline
Uniqueness
2-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline is unique due to its specific chlorine substitution, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
CAS No. |
61938-94-1 |
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Molecular Formula |
C13H15ClN2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
2-chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline |
InChI |
InChI=1S/C13H15ClN2/c14-11-5-6-12-10(8-11)9-16-7-3-1-2-4-13(16)15-12/h5-6,8H,1-4,7,9H2 |
InChI Key |
ZSYBVMLBRRAALN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(CN2CC1)C=C(C=C3)Cl |
Origin of Product |
United States |
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